2-Amino-6-bromo-4-methoxybenzoic acid

Physicochemical profiling Ionization state ADME prediction

Med chem teams optimizing carboxylate ionization in anthranilic acid scaffolds require an ortho-bromo handle for cross-coupling diversification. This compound delivers: • ~1.35-unit pKa depression vs. non-brominated analog, enhancing ionized fraction at pH 7.4 for target engagement and solubility. • Ortho-bromo enables Suzuki-Miyaura and Buchwald-Hartwig couplings for rapid library synthesis. • Intrinsic Br heavy atom provides anomalous scattering for de novo X-ray crystallography phasing. Supplied with full analytical characterization; ideal for lead optimization and fragment-based discovery.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
CAS No. 1378873-30-3
Cat. No. B1526391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-bromo-4-methoxybenzoic acid
CAS1378873-30-3
Molecular FormulaC8H8BrNO3
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)Br)C(=O)O)N
InChIInChI=1S/C8H8BrNO3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,10H2,1H3,(H,11,12)
InChIKeyJNQFNEUXEYCXLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-bromo-4-methoxybenzoic Acid (CAS 1378873-30-3): Core Physicochemical Identity and Regulatory Profile


2-Amino-6-bromo-4-methoxybenzoic acid (CAS 1378873-30-3) is a polyfunctional benzoic acid derivative bearing a primary amino group (ortho to carboxyl), a bromine atom (ortho to carboxyl, meta to amino), and a methoxy group (para to amino). Its molecular formula is C8H8BrNO3, with a molecular weight of 246.06 g/mol [1]. The compound is formally classified under the EU CLP regulation with notified hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [2]. These baseline properties establish its identity as a distinct chemical entity within the broader anthranilic acid analog space, positioning it as a specialized building block for medicinal chemistry and organic synthesis applications.

Why 2-Amino-6-bromo-4-methoxybenzoic Acid Cannot Be Replaced by Unsubstituted or Isomeric Analogs


The precise substitution pattern of 2-amino-6-bromo-4-methoxybenzoic acid—specifically the ortho-bromo and para-methoxy arrangement relative to the amino group—creates a unique electronic and steric environment that is not replicated by other in-class compounds such as 2-amino-4-methoxybenzoic acid (CAS 4294-95-5) or the 5-bromo regioisomer (CAS 169045-04-9). These structural differences translate into measurable variations in acid dissociation constant (pKa), lipophilicity (LogP), and metalation regioselectivity [1]. Consequently, substituting this compound with a non-brominated or differently brominated analog in a synthetic sequence or biological assay will yield divergent reactivity, pharmacokinetic behavior, or target engagement. The following quantitative evidence guide delineates these differential features to inform scientific selection and procurement decisions.

Quantitative Differentiation of 2-Amino-6-bromo-4-methoxybenzoic Acid (1378873-30-3) Against In-Class Analogs


Acid Dissociation Constant (pKa) Shift: Enhanced Acidity Relative to Non-Brominated Analog

The presence of the ortho-bromine substituent significantly lowers the pKa of the carboxylic acid group compared to the non-brominated analog 2-amino-4-methoxybenzoic acid (CAS 4294-95-5). This shift alters the compound's ionization state at physiological pH, which directly impacts solubility, permeability, and protein binding in biological assays .

Physicochemical profiling Ionization state ADME prediction

Lipophilicity (LogP) Augmentation: Increased Membrane Permeability Relative to Non-Brominated Analog

The bromine atom at the 6-position substantially increases the compound's calculated partition coefficient (LogP) relative to the non-halogenated parent, 2-amino-4-methoxybenzoic acid. This increase in lipophilicity is a key determinant of passive membrane diffusion and tissue distribution in pharmacological applications [1].

Lipophilicity Membrane permeability Drug-likeness

Regioselective Metalation and Cross-Coupling: Exclusive Ortho-Bromo Reactivity

The ortho-bromo substituent in 2-amino-6-bromo-4-methoxybenzoic acid occupies a position that is directly accessible via directed ortho-metalation (DoM) of 2-methoxybenzoic acid derivatives. Literature demonstrates that metalation of unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA occurs exclusively ortho to the carboxylate (the 6-position), enabling the introduction of bromine or other electrophiles with high regioselectivity [1]. In contrast, the 5-bromo regioisomer (CAS 169045-04-9) cannot be accessed via this direct DoM route and requires alternative synthetic strategies.

Cross-coupling Suzuki-Miyaura Building block synthesis

Hazard Profile: Quantitative GHS Classification Differentiated from Non-Halogenated Analog

The introduction of the bromine atom alters the compound's hazard classification under the EU CLP regulation. 2-Amino-6-bromo-4-methoxybenzoic acid carries specific hazard statements (H302, H315, H319, H335) that require appropriate personal protective equipment and waste disposal procedures [1]. In contrast, the non-brominated analog 2-amino-4-methoxybenzoic acid is typically classified only as an irritant, with a less extensive hazard profile [2].

Safety assessment Regulatory compliance Handling requirements

Molecular Weight and Heavy Atom Effect: Impact on Spectroscopic Detection and X-ray Crystallography

The presence of a bromine atom (atomic weight ~80 Da) increases the molecular weight by approximately 79 Da relative to the non-halogenated analog (MW 167.16 vs. 246.06) [1]. This mass shift provides a distinct isotopic signature (1:1 ratio of 79Br/81Br) that is readily detectable by mass spectrometry and can be exploited for structure elucidation and quantification. Furthermore, the heavy bromine atom is a valuable anomalous scatterer in X-ray crystallography, facilitating experimental phasing for de novo protein-ligand complex structure determination.

Structural biology X-ray crystallography Mass spectrometry

LogD (pH 7.4) Ionization State: Predicted Negative Charge at Physiological pH

At physiological pH (7.4), the combination of a low pKa (3.86) and moderate lipophilicity yields a calculated LogD (pH 7.4) of -0.98 for the target compound, indicating that the majority of the compound exists in its ionized (carboxylate) form under these conditions [1]. This contrasts with the non-brominated analog, which, due to its higher pKa (~5.21), exhibits a less negative LogD at pH 7.4 and thus a different distribution between aqueous and lipid compartments.

Drug distribution Blood-brain barrier Pharmacokinetic modeling

Prioritized Application Scenarios for 2-Amino-6-bromo-4-methoxybenzoic Acid Based on Quantified Differentiation


Medicinal Chemistry: Optimization of Acidic Pharmacophores Requiring Enhanced Ionization at Physiological pH

The ~1.35-unit lower pKa of 2-amino-6-bromo-4-methoxybenzoic acid relative to its non-brominated analog translates to a significantly higher proportion of ionized carboxylate at pH 7.4. This property is valuable for designing drug candidates intended to engage positively charged residues in enzyme active sites (e.g., arginine, lysine) or to improve aqueous solubility and renal clearance. The quantified pKa difference and LogD shift [1] should be explicitly factored into lead optimization campaigns where fine-tuning of ionization state is critical for target engagement or pharmacokinetic profile.

Synthetic Chemistry: Cross-Coupling Building Block for Palladium-Catalyzed C–C and C–N Bond Formation

The ortho-bromo substituent at the 6-position is positioned for efficient participation in Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions. The regioselective metalation methodology established for 2-methoxybenzoic acids [2] demonstrates that this substitution pattern is synthetically privileged. This compound serves as a versatile platform for generating diverse libraries of 6-aryl-, 6-alkenyl-, or 6-amino-substituted anthranilic acid derivatives, with the bromine atom providing a reliable leaving group for palladium-catalyzed transformations.

Structural Biology and Fragment-Based Drug Discovery: Anomalous Scattering for Experimental Phasing

The single bromine atom in 2-amino-6-bromo-4-methoxybenzoic acid (MW 246.06) provides a strong anomalous scattering signal at Cu Kα or Mo Kα wavelengths, making it a valuable tool for de novo phasing in protein X-ray crystallography [3]. This intrinsic heavy atom can eliminate the need for additional derivatization steps in fragment soaking experiments, accelerating the determination of high-resolution ligand-bound structures essential for structure-guided medicinal chemistry.

Analytical Chemistry and Quality Control: Distinctive Mass Spectrometric Fingerprint

The characteristic 1:1 isotopic doublet arising from the 79Br/81Br natural abundance pattern provides an unambiguous mass spectrometric signature that facilitates compound identification, quantification, and metabolite tracking in complex biological matrices [3]. This feature is particularly advantageous in ADME studies and impurity profiling, where the bromine isotopic pattern serves as an internal confirmation of compound identity.

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